An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethylbutan-1-amine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethylbutan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3-Dimethylbutan-1-amine hydrochloride (CAS No: 30564-98-8). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's nomenclature, physicochemical characteristics, synthesis, spectroscopic profile, reactivity, and applications. By synthesizing technical data with practical insights, this guide serves as an essential resource for the effective utilization and understanding of this important synthetic building block.
Introduction and Molecular Identity
3,3-Dimethylbutan-1-amine hydrochloride is the salt form of the primary aliphatic amine 3,3-dimethylbutylamine. The presence of a neo-pentyl group (a tert-butyl group attached to a methylene) imparts significant steric bulk, which influences its reactivity and physical properties. As a hydrochloride salt, the compound exhibits enhanced stability and increased solubility in aqueous media compared to its free-base form, making it a versatile intermediate in various synthetic applications.[1] It is particularly valuable as a building block in the synthesis of agrochemicals and as an intermediate for active pharmaceutical ingredients (APIs).[1]
This guide will provide the foundational chemical knowledge required for its effective application in a research and development setting.
Physicochemical and Thermochemical Properties
The core physical and chemical identifiers for 3,3-Dimethylbutan-1-amine hydrochloride are summarized below. The hydrochloride form is typically a stable, solid material under standard laboratory conditions.[2]
| Property | Value | Source(s) |
| IUPAC Name | 3,3-dimethylbutan-1-amine;hydrochloride | [3] |
| CAS Number | 30564-98-8 | [2][4] |
| Molecular Formula | C₆H₁₆ClN | [2][4] |
| Molecular Weight | 137.65 g/mol | [2][4] |
| Physical Form | Solid | [2] |
| Melting Point | Not reported in publicly available literature | |
| Storage | Room temperature, under inert gas, keep dry | [2] |
| Solubility | Enhanced solubility in water and polar solvents | [1] |
| InChIKey | CWISRCWPFJNOGM-UHFFFAOYSA-N | [3] |
Properties of the corresponding free amine (3,3-Dimethylbutylamine, CAS: 15673-00-4) are often useful for context: Boiling Point: 114-116 °C; Density: 0.752 g/mL at 25 °C.
Synthesis and Purification
The synthesis of 3,3-Dimethylbutan-1-amine hydrochloride is most commonly achieved via a two-step process starting from 3,3-dimethylbutanenitrile. The first step involves the reduction of the nitrile group to a primary amine, followed by a straightforward acid-base reaction with hydrochloric acid to form the stable salt.
Causality Behind Experimental Choices
The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is based on its high efficacy for converting nitriles to primary amines.[5] Unlike weaker reagents such as sodium borohydride (NaBH₄), LiAlH₄ provides a potent source of hydride ions (H⁻) necessary for the complete reduction of the carbon-nitrogen triple bond.[5][6] The reaction must be conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) due to the violent reactivity of LiAlH₄ with protic solvents (e.g., water, alcohols).[7][8]
The final salt formation is performed in a non-polar solvent like diethyl ether. This is a self-validating system: the polar hydrochloride salt is insoluble in the non-polar medium, causing it to precipitate upon formation, which facilitates its isolation by simple filtration.
Detailed Experimental Protocol
PART A: Reduction of 3,3-Dimethylbutanenitrile
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Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel. Ensure the system is under a positive pressure of dry nitrogen.
-
Reagent Charging: To the flask, add a suspension of Lithium Aluminum Hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 3,3-dimethylbutanenitrile (1.0 equivalent) in anhydrous THF and add it to the addition funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours to ensure complete conversion. Monitor the reaction progress by TLC or GC-MS.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and producing a granular, easily filterable aluminum salt precipitate.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or diethyl ether.
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure to yield the crude 3,3-Dimethylbutan-1-amine. The free amine can be purified by distillation if necessary.
PART B: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified 3,3-Dimethylbutan-1-amine in anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling dry HCl gas through the solvent) until the solution is acidic (test with pH paper).
-
Isolation: The white precipitate of 3,3-Dimethylbutan-1-amine hydrochloride will form immediately. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities.
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Drying: Dry the white solid product in a vacuum oven to obtain the final, purified 3,3-Dimethylbutan-1-amine hydrochloride.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While a publicly available, fully assigned spectrum for the hydrochloride is not available, the expected characteristics can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The protons on the nitrogen of the ammonium salt (-NH₃⁺) typically appear as a broad singlet over a wide chemical shift range (often between 7.0-9.0 ppm), and its exact position is highly dependent on solvent and concentration. The methylene group adjacent to the nitrogen (-CH₂-NH₃⁺) will be deshielded and appear as a multiplet around 2.8-3.2 ppm. The adjacent methylene group (-CH₂-CH₂-) would appear further upfield, around 1.5-1.8 ppm. The nine equivalent protons of the sterically bulky tert-butyl group will appear as a sharp singlet at approximately 0.9-1.0 ppm.
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¹³C NMR: The carbon spectrum will show four distinct signals. The carbon of the tert-butyl group will be a singlet around 30 ppm, while the quaternary carbon will be around 32 ppm. The methylene carbon adjacent to the nitrogen (-CH₂-N) will be the most deshielded of the aliphatic carbons, appearing around 40-45 ppm, and the other methylene carbon will be found around 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups. For the hydrochloride salt, the most characteristic feature is the ammonium group (-NH₃⁺). This gives rise to a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is due to the N-H stretching vibrations.[4] This broad feature often obscures the C-H stretching bands. Additionally, an N-H bending (scissoring) vibration is expected to appear in the 1620-1560 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry is typically performed on the free amine. The electron ionization (EI) mass spectrum of 3,3-Dimethylbutylamine would show a molecular ion (M⁺) peak corresponding to its molecular weight (101.19 g/mol ). A prominent peak is expected at m/z 44, resulting from the characteristic alpha-cleavage of the bond between the first and second carbon atoms, yielding the resonance-stabilized [CH₂=NH₂]⁺ fragment.
Chemical Reactivity and Stability
The reactivity of 3,3-Dimethylbutan-1-amine hydrochloride is dominated by the properties of the primary ammonium group and its equilibrium with the free amine.
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